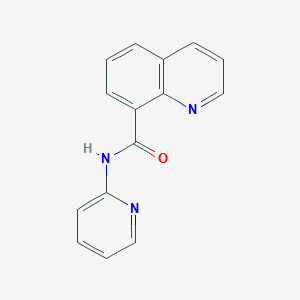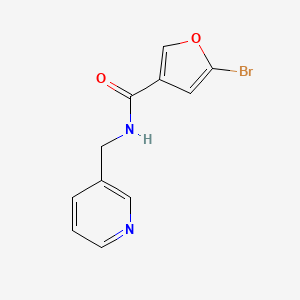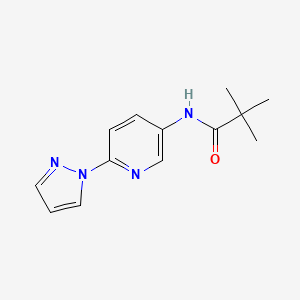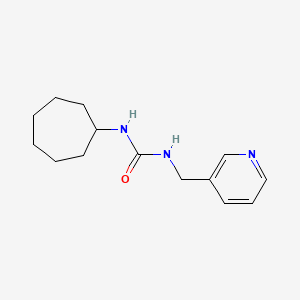
1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential in cancer treatment. This compound works by inhibiting the activity of protein phosphatase 2A (PP2A), which is an important enzyme involved in regulating cell growth and division.
Mecanismo De Acción
1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide works by binding to the catalytic subunit of this compound, inhibiting its activity. This compound is an important enzyme involved in regulating cell growth and division, and its downregulation is often observed in cancer cells. By inhibiting this compound, this compound can induce apoptosis in cancer cells and prevent tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a significant effect on cancer cells, inducing apoptosis and preventing tumor growth. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to treatment. However, the effects of this compound on normal cells and tissues are not well understood and require further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide in lab experiments is its potential in cancer treatment. This compound has been extensively studied and has shown promising results in inhibiting tumor growth and sensitizing cancer cells to treatment. However, there are some limitations to using this compound in lab experiments. The effects of this compound on normal cells and tissues are not well understood, and its toxicity and potential side effects require further investigation.
Direcciones Futuras
There are several future directions for research on 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide. One direction is to further investigate the effects of this compound on normal cells and tissues to determine its potential toxicity and side effects. Another direction is to explore the use of this compound in combination with other cancer treatments to enhance their efficacy. Additionally, research can focus on developing more potent and selective this compound inhibitors for cancer treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
Métodos De Síntesis
The synthesis of 1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide involves the reaction of 1-phenylpyrazole-4-carboxylic acid with N-(pyridin-2-yl) hydrazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions for several hours. The resulting product is then purified using column chromatography or recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide has been extensively studied for its potential in cancer treatment. Research has shown that this compound can inhibit the activity of this compound, which is often downregulated in cancer cells, leading to uncontrolled cell growth and division. By inhibiting this compound, this compound can induce apoptosis (programmed cell death) in cancer cells and prevent tumor growth. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to treatment.
Propiedades
IUPAC Name |
1-phenyl-N-pyridin-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(18-14-8-4-5-9-16-14)12-10-17-19(11-12)13-6-2-1-3-7-13/h1-11H,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBAMSDCVFKLOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluorophenyl)methanone](/img/structure/B7470740.png)


![2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7470779.png)
![[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7470785.png)
![4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470799.png)


